molecular formula C34H30O2 B14124224 7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene

7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene

Cat. No.: B14124224
M. Wt: 470.6 g/mol
InChI Key: JABAGWKOOXFGQU-UHFFFAOYSA-N
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Description

7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its unique structure, which includes a pyrene core substituted with tert-butyl and methoxyphenyl groups. Pyrene derivatives are known for their interesting optical and electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the coupling of a pyrene derivative with boronic acid or boronate ester reagents in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce pyrenequinones, while reduction can yield pyrene derivatives with reduced functional groups.

Scientific Research Applications

7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect the function of biological molecules and pathways, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyl)-1,3-bis(4-methoxyphenyl)pyrene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in optoelectronics and materials science.

Properties

Molecular Formula

C34H30O2

Molecular Weight

470.6 g/mol

IUPAC Name

7-tert-butyl-1,3-bis(4-methoxyphenyl)pyrene

InChI

InChI=1S/C34H30O2/c1-34(2,3)25-18-23-10-16-28-30(21-6-12-26(35-4)13-7-21)20-31(22-8-14-27(36-5)15-9-22)29-17-11-24(19-25)32(23)33(28)29/h6-20H,1-5H3

InChI Key

JABAGWKOOXFGQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C=C2

Origin of Product

United States

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